(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile
Description
(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile is a synthetic organic compound featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at the 4-position and an acrylonitrile moiety at the 2-position. The acrylonitrile group is further substituted with a 3,5-dibromo-4-hydroxyphenyl ring in a Z-configuration. The Z-configuration likely influences steric interactions and molecular packing, which may affect crystallinity and solubility .
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2N2O3S/c20-13-4-10(5-14(21)18(13)24)3-12(7-22)19-23-15(8-27-19)11-1-2-16-17(6-11)26-9-25-16/h1-6,8,24H,9H2/b12-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPFWKPULBGFW-BASWHVEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=C(C(=C4)Br)O)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=C(C(=C4)Br)O)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile is a complex organic molecule notable for its intricate structure, which includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and a dibromo-substituted phenyl group. This structural arrangement suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 348.38 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which allow for the efficient formation of multiple bonds in a single step. MCRs are advantageous due to their high atom economy and reduced by-product formation.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit notable cytotoxicity against various cancer cell lines. The following biological activities have been observed:
- Anticancer Activity : Similar compounds with thiazole and dibromo-substituted phenyl groups have demonstrated significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown IC50 values in the micromolar range against cancer cell lines such as HepG2, HCT116, and MCF7 .
- Mechanism of Action : The anticancer mechanisms may involve inhibition of epidermal growth factor receptor (EGFR) pathways, modulation of apoptosis through proteins like Bax and Bcl-2, and disruption of the cell cycle .
- Antioxidant Activity : Compounds with similar structures have also been reported to possess antioxidant properties, which could contribute to their overall therapeutic efficacy .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties, revealing IC50 values of 1.54 µM for HCT116 cells compared to 7.46 µM for doxorubicin . This indicates that compounds with similar scaffolds may enhance cytotoxicity against specific cancer types.
- Thiazolidine Derivatives : Research on thiazolidine derivatives has shown that modifications at specific positions can significantly affect their biological activity. For example, substituents at position 4 enhanced antioxidant activity and induced apoptosis in cancer cells .
Comparative Analysis
The following table summarizes the biological activities and structural features of compounds related to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile:
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) | Unique Properties |
|---|---|---|---|---|
| Thiazole Derivative | Thiazole ring | Anticancer | 1.54 (HCT116) | High reactivity |
| Benzo[d][1,3]dioxole Derivative | Dioxole moiety | Antioxidant | 30 (Myricetin) | Natural product |
| Acrylonitrile Compound | Acrylonitrile group | Varies widely | N/A | Versatile in synthesis |
Scientific Research Applications
The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile has garnered interest in various scientific research applications due to its unique structural features and potential biological activities. This article delves into its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.
Structure and Composition
- Molecular Formula : C19H11BrN3O2S
- Molecular Weight : 444.28 g/mol
- IUPAC Name : (Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile
Key Features
The compound features a thiazole ring fused with a benzodioxole moiety, which is known for its potential pharmacological properties. The presence of dibromo and hydroxy groups further enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in drug discovery and development due to its potential anti-cancer and anti-inflammatory properties. Studies have indicated that derivatives of thiazole compounds exhibit significant biological activities:
- Anticancer Activity : Research has demonstrated that thiazole derivatives can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results.
- Anti-inflammatory Properties : The structure of the compound suggests potential anti-inflammatory mechanisms, making it a candidate for further exploration in inflammatory disease models.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions:
- Synthesis of Thiazole Derivatives : The compound can be utilized as a precursor for synthesizing other thiazole-based compounds, which are valuable in pharmaceutical applications.
- Modification of Functional Groups : The presence of bromine atoms allows for further halogenation or substitution reactions, enabling the development of novel compounds with enhanced properties.
Material Science
There is emerging interest in utilizing this compound in the development of new materials:
- Organic Electronics : Due to its conjugated structure, the compound may have applications in organic semiconductors or photovoltaic devices. Research into its electronic properties is ongoing.
- Fluorescent Materials : The benzodioxole moiety contributes to fluorescence, making it a candidate for applications in sensors or imaging technologies.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in a peer-reviewed journal, (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile was tested against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Synthesis of Thiazole Derivatives
A research group successfully synthesized several thiazole derivatives using (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,5-dibromo-4-hydroxyphenyl)acrylonitrile as a starting material. The derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for biological testing.
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Contains a thiazole ring fused with a benzodioxole group and an acrylonitrile-linked dibrominated hydroxyphenyl group. The Z-configuration introduces spatial constraints between the bulky dibromophenyl and thiazole moieties.
- Compound 4 (): Features a thiazole core with chlorophenyl and fluorophenyl-triazolyl substituents. Lacks halogenated hydroxyphenyl groups but shares a planar conformation except for one perpendicular fluorophenyl group .
- Compound 5 (): Includes a thioxo-oxadiazole ring instead of thiazole, with diphenyl and ester substituents. Demonstrates lower polarity compared to the target compound due to ester groups .
Table 1: Structural Comparison
Electronic and Computational Insights
- Target Compound : The electron-withdrawing acrylonitrile and bromine substituents may reduce electron density on the thiazole ring, enhancing electrophilic reactivity. Density-functional theory (DFT) calculations (as in ) could predict its thermochemical properties, such as atomization energy deviations <3 kcal/mol .
- Compound 4/5 : Fluorine’s electronegativity in Compound 4 increases polarity, while Compound 5’s thioxo group contributes to π-π stacking interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its configuration be confirmed?
Methodological Answer: The synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a thiazole-acetonitrile precursor under basic conditions. For example, analogous compounds (e.g., (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylonitrile derivatives) are synthesized using sodium methoxide in anhydrous methanol, followed by purification via column chromatography . To confirm the (Z)-configuration, use NMR coupling constants ( for trans-coupling in acrylonitriles) and NOESY spectroscopy to detect spatial proximity between the benzo[d][1,3]dioxole and dibromophenol protons .
Q. How is the stereochemical (Z)-configuration of the acrylonitrile moiety confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous confirmation. For rapid assessment, NMR coupling constants between the α,β-protons of the acrylonitrile group are diagnostic: (Z)-isomers exhibit smaller coupling constants () compared to (E)-isomers () due to restricted rotation . Additionally, IR spectroscopy can detect conjugation shifts in the nitrile stretch (e.g., ) .
Q. What initial biological screening approaches are suitable for this compound?
Methodological Answer: Prioritize assays based on structural analogs. For example:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans), noting MIC values .
- Neurogenesis/anticonvulsant potential : Hippocampal neuron proliferation assays in adult rat models, as seen with diphenyl acrylonitrile derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize (Z)-isomer yield?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor (Z)-isomer stabilization via dipole interactions .
- Base strength : Weak bases (e.g., NaOAc) minimize side reactions; strong bases (e.g., KOH) may promote isomerization .
- Temperature : Lower temperatures (0–25°C) kinetically trap the (Z)-isomer . Flow chemistry systems (e.g., continuous microreactors) enhance reproducibility and heat transfer, critical for scaling up (Z)-selective syntheses .
Q. What computational methods predict the electronic properties and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity, and optimize geometries to compare (Z) vs. (E) isomer stability. Include exact exchange terms (e.g., B3LYP functional) for accurate thermochemical data .
- Molecular Dynamics (MD) : Simulate solvation effects on stability in physiological buffers (e.g., PBS) .
- Docking studies : Map interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay protocols : Variability in MIC/IC values often arises from differences in cell lines, incubation times, or solvent controls. Use CLSI guidelines for antimicrobial assays .
- Validate purity : Contaminants (e.g., residual solvents, (E)-isomer) may skew results. Confirm purity via HPLC (≥95%) and NMR .
- Cross-reference structural analogs : Compare activities of derivatives (e.g., 3,5-dichlorophenyl vs. dibromophenol substituents) to identify SAR trends .
Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 4-hydroxyphenyl moiety, which hydrolyze in vivo to regenerate the active compound .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Co-solvent systems : Use ethanol/Cremophor EL mixtures for preclinical dosing .
Q. How can derivatives be designed to enhance target specificity (e.g., kinase inhibition vs. antimicrobial activity)?
Methodological Answer:
- Bioisosteric replacement : Replace the dibromophenol group with a 3,5-dichlorophenyl moiety to modulate lipophilicity and target binding .
- Fragment-based drug design : Synthesize truncated analogs (e.g., removing the thiazole ring) to identify minimal pharmacophores .
- Click chemistry : Introduce triazole-linked substituents via CuAAC reactions to explore steric and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
